molecular formula C8H17NO2 B12082962 (R)-3-Aminooctanoic acid CAS No. 131347-77-8

(R)-3-Aminooctanoic acid

Katalognummer: B12082962
CAS-Nummer: 131347-77-8
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: FYHHDJRMDOBZJF-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Aminooctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of an octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminooctanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-keto-octanoic acid using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the use of enzymatic resolution, where racemic 3-aminooctanoic acid is separated into its enantiomers using specific enzymes.

Industrial Production Methods: Industrial production of ®-3-Aminooctanoic acid typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the consistent production of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Aminooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Aminooctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and peptides.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-3-Aminooctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

®-3-Aminooctanoic acid can be compared with other similar compounds, such as:

    (S)-3-Aminooctanoic acid: The enantiomer of ®-3-Aminooctanoic acid, which may have different biological activities and properties.

    3-Aminobutanoic acid: A shorter-chain analog with different chemical and biological properties.

    3-Aminodecanoic acid: A longer-chain analog with distinct characteristics.

Eigenschaften

131347-77-8

Molekularformel

C8H17NO2

Molekulargewicht

159.23 g/mol

IUPAC-Name

(3R)-3-aminooctanoic acid

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI-Schlüssel

FYHHDJRMDOBZJF-SSDOTTSWSA-N

Isomerische SMILES

CCCCC[C@H](CC(=O)O)N

Kanonische SMILES

CCCCCC(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.